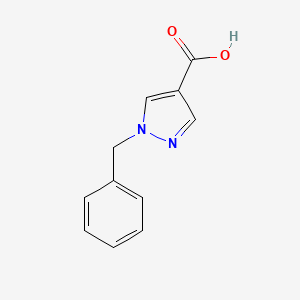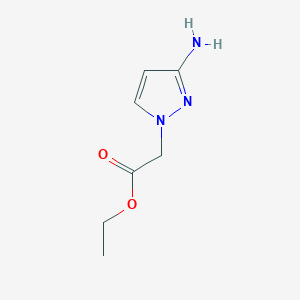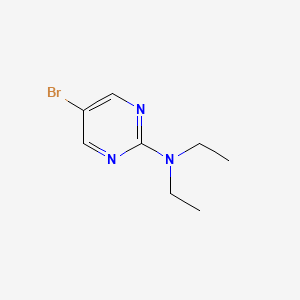
5-bromo-N,N-diéthylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N,N-diethylpyrimidin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, and carbon atoms at the other positions. The presence of a bromine atom and diethylamine group in the compound suggests potential reactivity and usefulness in various chemical syntheses.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those with bromine substituents, can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in palladium-catalyzed cross-coupling reactions to create a wide array of substituted pyrimidine compounds . Additionally, 5-bromo-2,4-dichloro-6-methylpyrimidine has been used as a starting material to produce 4-amino-5-bromo-2-substituted aminopyrimidines through a regioselective displacement reaction with ammonia, followed by a reaction with secondary amines . These methods demonstrate the versatility of bromopyrimidines as intermediates in the synthesis of more complex molecules.
Molecular Structure Analysis
The molecular structure of bromopyrimidine derivatives has been studied using techniques such as X-ray crystallography. For example, the reaction product of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia was analyzed, revealing that it crystallizes in the monoclinic crystal system and exhibits typical intramolecular hydrogen bonding within the crystalline network . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Bromopyrimidines are reactive intermediates that can undergo various chemical reactions. The presence of a bromine atom makes them suitable for further functionalization through nucleophilic substitution reactions. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine has been shown to react with secondary amines to afford substituted aminopyrimidines . Moreover, the photochemistry of 5-bromopyrimidines can be influenced by aliphatic amines, leading to dehalogenation and other transformations upon UV irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyrimidine derivatives are influenced by their molecular structure. The introduction of substituents such as bromine and diethylamine groups can affect properties like solubility, melting point, and reactivity. For example, the crystalline structure of a bromopyrimidine derivative was found to be stabilized by hydrogen bonds created by water clusters, indicating the importance of such interactions in determining the compound's physical state . Additionally, the reactivity of these compounds in various chemical reactions, such as cross-coupling and nucleophilic substitution, highlights their chemical versatility .
Applications De Recherche Scientifique
Activité antiproliférative/cytotoxique
5-bromo-N,N-diéthylpyrimidin-2-amine : a été étudiée pour son potentiel dans le traitement du cancer en raison de ses activités antiproliférative et cytotoxique. Des recherches indiquent que des dérivés de ce composé peuvent être synthétisés et évalués contre diverses lignées cellulaires cancéreuses humaines . Ces études sont cruciales car elles contribuent à la découverte de nouveaux candidats médicaments et améliorent la compréhension du mécanisme d’action du composé contre les cellules cancéreuses.
Synthèse de médicaments
Le composé sert de bloc de construction dans la synthèse de molécules plus complexes. Il est utilisé dans la création de nouveaux médicaments, en particulier dans la conception de molécules ayant des activités biologiques spécifiques . L’atome de brome dans le composé peut agir comme un site réactif pour des modifications chimiques supplémentaires, ce qui en fait un précurseur polyvalent en chimie médicinale.
Évaluation biologique des dérivés de l’indole
Les phytoalexines indoliques, qui sont des composés naturels ayant diverses activités biologiques, peuvent être synthétisées en utilisant This compound comme matériau de départ. Ces dérivés ont montré un large éventail d’activités biologiques, notamment des propriétés antifongiques, antibactériennes et anticancéreuses .
Synthèse chimique
Dans le domaine de la synthèse chimique, This compound est utilisé pour les réactions de bromocyclisation. Ce processus est essentiel pour produire des composés cibles ayant des activités biologiques potentielles .
Chimie computationnelle
La structure du composé présente un intérêt en chimie computationnelle pour la modélisation moléculaire et la simulation. Il peut être utilisé dans des programmes tels qu’Amber, GROMACS, et d’autres pour produire des simulations qui aident à comprendre les interactions et la dynamique moléculaires .
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Relevant Papers Unfortunately, I could not find specific peer-reviewed papers related to 5-bromo-N,N-diethylpyrimidin-2-amine .
Propriétés
IUPAC Name |
5-bromo-N,N-diethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-3-12(4-2)8-10-5-7(9)6-11-8/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTJBOBIMUJVHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409485 |
Source


|
| Record name | 5-BROMO-2-(DIETHYLAMINO)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433684-23-2 |
Source


|
| Record name | 5-Bromo-N,N-diethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433684-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2-(DIETHYLAMINO)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

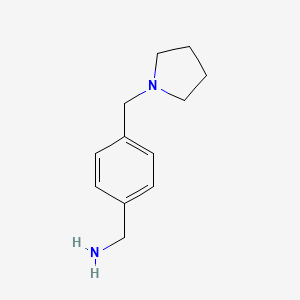
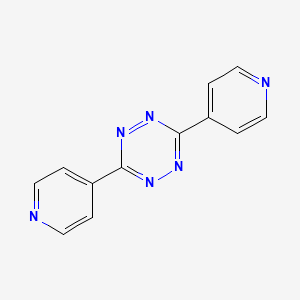
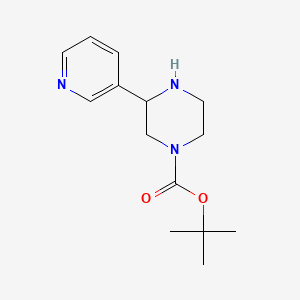
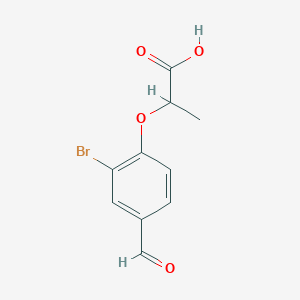

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)
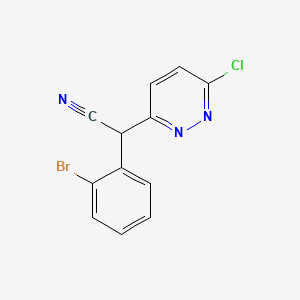

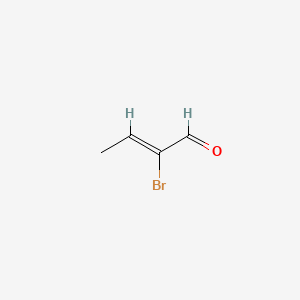
![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)
